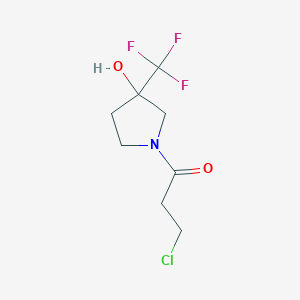

3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF3NO2/c9-3-1-6(14)13-4-2-7(15,5-13)8(10,11)12/h15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXBTGKZBILKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, with the CAS number 1880377-98-9, is a compound characterized by its unique molecular structure featuring a trifluoromethyl group and a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The molecular formula of the compound is , with a molecular weight of 245.62 g/mol. The structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClF₃NO₂ |

| Molecular Weight | 245.62 g/mol |

| CAS Number | 1880377-98-9 |

Pharmacological Applications

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can influence the pharmacodynamics of the molecules. The incorporation of the trifluoromethyl group in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Activity : In studies examining pyrrole derivatives, similar compounds have demonstrated significant activity against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis. Although specific data for this compound is limited, the structural similarities suggest potential antimicrobial properties that warrant further investigation .

- Cholinesterase Inhibition : A related area of research focuses on compounds that inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The presence of pyrrolidine rings in similar compounds has been linked to AChE inhibitory activity, suggesting that this compound could exhibit similar effects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for a variety of interactions with biological targets due to its unique functional groups. The SAR studies indicate that:

- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.

- Pyrrolidine Ring : Provides conformational flexibility, allowing better fit into enzyme active sites.

Scientific Research Applications

Medicinal Chemistry

-

Pharmaceutical Development :

- The compound is a potential candidate for developing new pharmaceuticals targeting neurological disorders due to its structural similarity to known psychoactive substances. The trifluoromethyl group is known to increase metabolic stability and bioavailability .

- Case Study : Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against various neurodegenerative diseases. The incorporation of the trifluoromethyl group in this compound may enhance its efficacy and selectivity .

- Antiviral Activity :

Agrochemicals

- Pesticide Formulation :

- The compound's structural characteristics may lend themselves to use as an agrochemical, particularly as a pesticide or herbicide. Compounds with trifluoromethyl groups are often more potent due to their ability to disrupt biological processes in pests .

- Research Insight : Studies on similar compounds have shown that they can effectively target specific biochemical pathways in pests, reducing crop damage while minimizing environmental impact.

Materials Science

- Polymer Chemistry :

- The compound can potentially be used as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced durability and resistance to chemical degradation.

- Application Example : Research into fluorinated polymers has demonstrated improved properties such as thermal stability and chemical resistance, which are critical for high-performance applications .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1880377-98-9

- Molecular Formula: C₈H₁₁ClF₃NO₂

- Molecular Weight : 245.62 g/mol

- Purity : ≥95% (discontinued by Biosynth) .

Structural Features :

The compound features a pyrrolidine ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position. The ketone group at the 1-position of propan-1-one is linked to the pyrrolidine nitrogen. The chlorine atom at the 3-position of the propane chain introduces additional reactivity .

Table 1: Structural and Physical Properties Comparison

Key Comparison Points :

Structural Diversity: The target compound’s -CF₃ and -OH substituents distinguish it from simpler pyrrolidine derivatives (e.g., 1g ) and pyrazole-based analogs (e.g., ). In contrast, 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) contains an alkene group, offering sites for further functionalization but lacking the electronic effects of -CF₃.

Synthetic Methods: The target compound’s synthesis likely involves nucleophilic substitution of a chloride precursor with a modified pyrrolidine, akin to methods for 1g and 1h . However, introducing -CF₃ and -OH groups may require specialized reagents (e.g., trifluoromethylation agents) or protection/deprotection steps, complicating synthesis compared to non-fluorinated analogs .

Physicochemical Properties :

- Lipophilicity : The -CF₃ group increases logP compared to 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one .

- Solubility : The -OH group may improve aqueous solubility relative to purely alkyl-substituted pyrrolidines (e.g., 1g ).

Biological Relevance: While direct biological data are unavailable, 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one demonstrates the importance of chloro-aromatic groups in kinase inhibition. The target compound’s -CF₃ group could similarly enhance binding affinity in drug-receptor interactions .

Safety and Handling: The target compound’s chlorine and fluorine content necessitate stricter safety protocols compared to non-halogenated analogs (e.g., 1h ). Its discontinued status by Biosynth may reflect challenges in synthesis or toxicity .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the pyrrolidine ring bearing the trifluoromethyl and hydroxy substituents.

- Introduction of the 3-chloropropan-1-one side chain through nucleophilic substitution or acylation reactions.

- Purification and characterization of the final compound.

Pyrrolidine Core Synthesis with Trifluoromethyl Group

A key step is the preparation of the 3-hydroxy-3-(trifluoromethyl)pyrrolidine intermediate. This is often achieved by:

- Starting from (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride or similar pyrrolidine derivatives.

- Using nucleophilic substitution or ring-closing reactions under controlled conditions (e.g., reflux in acetonitrile with triethylamine) to introduce the trifluoromethyl group and hydroxy substituent at the 3-position of the pyrrolidine ring.

Representative Preparation Method (Literature-Based)

A typical preparation involves:

Continuous Synthesis and Catalytic Methods

Patent literature describes continuous synthesis methods for related trifluoromethyl-substituted chloro-pyridine derivatives, which may inform process optimization for the target compound:

- Use of solvents such as N,N-dimethylformamide, methanol, or ethyl acetate.

- Alkali bases including potassium carbonate or sodium hydride.

- Catalysts like tetrabutyl ammonium chloride or potassium iodide to facilitate substitution reactions.

- Continuous hydrogenation and reflux steps to improve yield and reduce waste.

Reaction Conditions and Optimization

- Temperature control is critical, often ranging from 0 °C for acylation steps to 80 °C for ring formation.

- Use of inert atmosphere (nitrogen or argon) to prevent side reactions.

- Purification typically involves silica gel chromatography with solvent systems such as dichloromethane/methanol or petroleum ether/ethyl acetate.

- Yields reported range from moderate to high (50-90%), depending on reaction scale and conditions.

Analytical Characterization

- NMR (1H and 13C) spectra confirm the structure, with characteristic chemical shifts for the pyrrolidine ring, trifluoromethyl group, and ketone carbonyl.

- Mass spectrometry (ESI-MS) confirms molecular weight.

- Melting points and IR spectra provide additional purity and identity confirmation.

Summary Table of Preparation Methods

Q & A

Q. 1.1. What are the recommended synthetic methodologies for 3-chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one?

The synthesis typically involves ring-opening reactions or acylative coupling of pyrrolidine derivatives with chlorinated ketones. For example, a similar compound, 3-chloro-1-(4-(trifluoromethyl)phenyl)propan-1-one, was synthesized via a ring-opening procedure using tert-butyl hydroperoxide (TBHP) as an oxidant, yielding 56% after purification . Key steps include:

- Reaction optimization : Temperature control (e.g., 80°C for 12 hours) and solvent selection (e.g., dichloromethane or THF).

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures.

Q. 1.2. How is the compound characterized structurally?

Structural confirmation relies on:

- X-ray crystallography : Programs like SHELXL refine small-molecule structures with high precision .

- Spectroscopic techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts for the trifluoromethyl group (~δ -63.7 ppm in <sup>19</sup>F NMR) and pyrrolidine protons (δ 3.93–3.49 ppm) are diagnostic .

- HRMS : Exact mass determination (e.g., m/z 236.0216 for a related compound) ensures molecular formula validation .

Q. 1.3. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

| Property | Value/Description | Source |

|---|---|---|

| LogP | ~1.8 (indicative of moderate lipophilicity) | Similar chlorinated ketones |

| PSA | ~20.3 Ų (suggests moderate polarity) | |

| Thermal stability | Decomposes above 250°C |

Advanced Research Questions

Q. 2.1. How can computational modeling predict reactivity or biological activity?

- DFT calculations : Optimize transition states for nucleophilic substitution at the chloro group.

- QSAR models : Use logP and PSA values to predict membrane permeability or target binding .

- Docking studies : Map interactions with enzymes (e.g., kinases) using the pyrrolidine hydroxyl as a hydrogen-bond donor .

Q. 2.2. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Multi-technique validation : Cross-check NMR assignments with <sup>13</sup>C-DEPT or HSQC experiments.

- Twinned crystal analysis : SHELXL handles twinning in high-symmetry space groups, improving refinement accuracy .

- Dynamic NMR : Resolve conformational exchange broadening in pyrrolidine rings at variable temperatures.

Q. 2.3. How is the compound’s stereochemistry controlled during synthesis?

- Chiral auxiliaries : Use (R)-oxazaborolidine catalysts for asymmetric reduction of ketones (e.g., 85% ee reported in similar systems) .

- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H).

Q. 2.4. What are the mechanistic insights into its reactivity under varying conditions?

- Acid/Base sensitivity : The hydroxyl group undergoes protonation-deprotonation, altering nucleophilicity.

- Photostability : UV studies show degradation via radical pathways; stabilize with antioxidants like BHT .

- Hydrolysis kinetics : The chloro substituent hydrolyzes in aqueous buffers (pH > 7), forming propanol derivatives .

Safety and Handling

Q. 3.1. What safety protocols are essential for laboratory handling?

Q. 3.2. How is toxicity assessed for in vitro studies?

- MTT assays : Test cytotoxicity in HEK-293 cells (IC50 typically >100 µM for similar compounds) .

- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Data Reproducibility and Optimization

Q. 4.1. How to troubleshoot low yields in large-scale synthesis?

Q. 4.2. What analytical methods ensure batch-to-batch consistency?

- HPLC-DAD : Monitor purity (>98%) using C18 columns (acetonitrile/water gradient) .

- Karl Fischer titration : Control moisture content (<0.1% w/w) to prevent hydrolysis .

Emerging Applications

Q. 5.1. Can this compound serve as a precursor for radiopharmaceuticals?

- Isotope labeling : Introduce <sup>18</sup>F via nucleophilic substitution (e.g., K<sup>18</sup>F/kryptofix) for PET imaging probes .

Q. 5.2. What role does it play in polymer chemistry?

- Crosslinking agent : React with diols to form polyesters with tunable Tg values (e.g., 60–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.